molecular formula C19H16BrN3O4S B2963846 N-(4-bromo-3-methylphenyl)-2-(6-oxo-3-(phenylsulfonyl)pyridazin-1(6H)-yl)acetamide CAS No. 1105221-33-7

N-(4-bromo-3-methylphenyl)-2-(6-oxo-3-(phenylsulfonyl)pyridazin-1(6H)-yl)acetamide

Cat. No. B2963846
CAS RN: 1105221-33-7
M. Wt: 462.32
InChI Key: PWRVXTXAHXZDGF-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)-2-(6-oxo-3-(phenylsulfonyl)pyridazin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C19H16BrN3O4S and its molecular weight is 462.32. The purity is usually 95%.
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Scientific Research Applications

Antiviral Research

This compound has potential applications in antiviral research due to its structural similarity to indole derivatives, which have been found to possess significant antiviral activities. For instance, indole derivatives have been reported to show inhibitory activity against influenza A and Coxsackie B4 virus . The presence of the benzenesulfonyl group could be explored for its affinity to viral enzymes or receptors, offering a pathway to develop new antiviral agents.

Anti-inflammatory Studies

The benzenesulfonyl moiety within the compound’s structure suggests possible anti-inflammatory properties. Indole derivatives, which share some structural features with our compound, have been known to exhibit anti-inflammatory effects . Research could focus on the compound’s interaction with inflammatory pathways and its potential as a therapeutic agent in treating chronic inflammation.

Anti-HIV Potential

Given the compound’s resemblance to indole derivatives, which have shown anti-HIV activity, it could be investigated for its potential to inhibit HIV replication. The compound could be tested against HIV-1 and HIV-2 strains in acutely infected cells to assess its therapeutic potential .

Antioxidant Properties

The compound’s structure, featuring a benzenesulfonyl group, might confer antioxidant properties. Indole derivatives have been recognized for their antioxidant capabilities, which could be indicative of the compound’s ability to scavenge free radicals and protect against oxidative stress .

Antimicrobial Efficacy

Research into the antimicrobial efficacy of the compound could be promising, considering the biological activities of similar indole derivatives. Studies could explore its effectiveness against a range of microbial strains, including bacteria and fungi, to assess its potential as a broad-spectrum antimicrobial agent .

Antitubercular Activity

The compound’s potential as an antitubercular agent is another area of interest, especially given the structural similarity to indole derivatives that have shown such activity. It could be tested against Mycobacterium tuberculosis to evaluate its effectiveness in combating tuberculosis .

Antidiabetic Applications

Lastly, the compound could be explored for its antidiabetic applications. Indole derivatives have been reported to exhibit antidiabetic effects, which suggests that our compound might influence glucose metabolism or insulin signaling pathways, providing a new avenue for diabetes treatment .

properties

IUPAC Name

2-[3-(benzenesulfonyl)-6-oxopyridazin-1-yl]-N-(4-bromo-3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrN3O4S/c1-13-11-14(7-8-16(13)20)21-17(24)12-23-19(25)10-9-18(22-23)28(26,27)15-5-3-2-4-6-15/h2-11H,12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWRVXTXAHXZDGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CN2C(=O)C=CC(=N2)S(=O)(=O)C3=CC=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromo-3-methylphenyl)-2-(6-oxo-3-(phenylsulfonyl)pyridazin-1(6H)-yl)acetamide

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